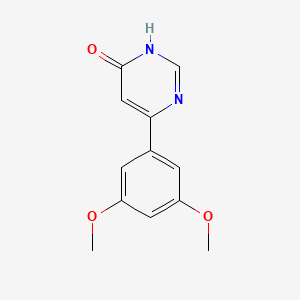
6-(3,5-Dimethoxyphenyl)pyrimidin-4-ol
Übersicht
Beschreibung
6-(3,5-Dimethoxyphenyl)pyrimidin-4-ol is a useful research compound. Its molecular formula is C12H12N2O3 and its molecular weight is 232.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Onkologie: Gezielte Krebstherapien
Pyrimidinderivate, darunter 6-(3,5-Dimethoxyphenyl)pyrimidin-4-ol, wurden ausgiebig auf ihr Potenzial für gezielte Krebstherapien untersucht . Diese Verbindungen können spezifische Enzyme oder Signalwege hemmen, die für die Proliferation von Krebszellen entscheidend sind. Beispielsweise wurden ähnliche Strukturen bei der Entwicklung von Medikamenten wie Palbociclib verwendet, das auf cyclinabhängige Kinasen zielt, die an Brustkrebs beteiligt sind .
Neurologie: Neuroprotektive Mittel
Forschungen haben gezeigt, dass Pyrimidinderivate neuroprotektive Eigenschaften aufweisen können. Dies ist besonders relevant bei Erkrankungen, die durch oxidativen Stress und Neuroinflammation gekennzeichnet sind, da diese Verbindungen möglicherweise neuronale Schäden abmildern könnten .
Immunologie: Entzündungshemmende Mittel
Das entzündungshemmende Potenzial von Pyrimidinderivaten macht sie zu Kandidaten für die Behandlung von Erkrankungen wie rheumatoider Arthritis. Verbindungen wie Dilmapimod, die eine ähnliche Pyrimidinstruktur aufweisen, haben Aktivität gegen entzündliche Signalwege gezeigt .
Antimikrobielle Forschung: Antibakterielle und Antimykotische Mittel
Pyrimidinderivate wurden für ihre antibakterielle und antimykotische Aktivität erkannt. Ihr Mechanismus beinhaltet oft die Interferenz mit der DNA-Synthese von Mikroben, was sie zu einem wertvollen Gut bei der Entwicklung neuer antimikrobieller Medikamente macht .
Kardiovaskuläre Forschung: Antihypertensive Medikamente
In der kardiovaskulären Forschung werden Pyrimidinderivate auf ihre antihypertensiven Wirkungen untersucht. Sie können durch Modulation von Enzymen oder Rezeptoren im Herz-Kreislauf-System funktionieren und so zur Blutdruckregulierung beitragen .
Landwirtschaftliche Chemie: Herbizide Eigenschaften
Die strukturelle Vielseitigkeit von Pyrimidin ermöglicht seine Anwendung in der Landwirtschaft, insbesondere als Herbizide. Diese Verbindungen können das Wachstum von Unkraut beeinträchtigen, indem sie deren Zellprozesse stören, was einen chemischen Ansatz für das Unkrautmanagement bietet .
Veterinärmedizin: Antiparasitäre Behandlungen
In der Veterinärmedizin werden Pyrimidinderivate auf ihre antiparasitären Wirkungen untersucht. Sie könnten eine synthetische Alternative zu traditionellen Behandlungen bieten, mit dem Potenzial für eine verbesserte Wirksamkeit und reduzierte Nebenwirkungen .
Umweltwissenschaften: Biomarker für oxidativen Stress
Studien haben Pyrimidinderivate als Biomarker zur Beurteilung von oxidativem Stress in Umweltproben verwendet. Diese Anwendung ist entscheidend für die Überwachung der Gesundheit von Ökosystemen und der Auswirkungen von Schadstoffen .
Eigenschaften
IUPAC Name |
4-(3,5-dimethoxyphenyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-16-9-3-8(4-10(5-9)17-2)11-6-12(15)14-7-13-11/h3-7H,1-2H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSTOPNKAHNFPGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=CC(=O)NC=N2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















